

# A Comparative Guide to a New UV Spectrophotometric Method for Biguanide Estimation

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated UV spectrophotometric method for the estimation of biguanides, with a primary focus on metformin, against existing alternatives. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for routine quality control analysis.

#### Introduction

Metformin, a biguanide derivative, is a first-line oral anti-hyperglycemic agent for the management of type 2 diabetes.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk and pharmaceutical dosage forms to ensure safety and efficacy.[3] While various sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) are available, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative for routine analysis.[4][5] This guide details a validated UV spectrophotometric method and compares its performance with other reported UV methods.

## **Experimental Protocols**

A detailed methodology for the validated UV spectrophotometric method is provided below.

## Validation & Comparative





Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.[6][7]

Reagents and Chemicals: Metformin hydrochloride reference standard was obtained from a certified source. All chemicals and reagents used were of analytical grade. Distilled water was used as the solvent throughout the experimental work.[8]

Preparation of Standard Stock Solution: A standard stock solution of metformin hydrochloride (1000  $\mu$ g/ml) was prepared by accurately weighing 100 mg of the reference standard, dissolving it in a small amount of distilled water in a 100 ml volumetric flask, and making up the volume with distilled water.[8] From this stock solution, working standard solutions of various concentrations were prepared by suitable dilutions.

Determination of Wavelength of Maximum Absorbance ( $\lambda$ max): A suitable concentration of the standard solution (e.g., 10 µg/ml) was scanned in the UV region (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance ( $\lambda$ max). The  $\lambda$ max for metformin hydrochloride in distilled water is typically observed around 232-234 nm.[3][4][9]

Preparation of Sample Solution (from Tablet Formulation): Twenty tablets were accurately weighed to determine the average weight and then crushed into a fine powder.[10] An amount of powder equivalent to 100 mg of metformin was weighed and transferred to a 100 ml volumetric flask.[8] About 70 ml of distilled water was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the drug. The solution was then cooled to room temperature and the volume was made up to the mark with distilled water. The solution was filtered through a Whatman filter paper.[8] Subsequent dilutions were made to obtain a final concentration within the linear range of the method.

Method Validation: The developed method was validated as per the International Council for Harmonisation (ICH) guidelines for the following parameters:

- Linearity: A series of dilutions were prepared from the standard stock solution to obtain concentrations in the range of 2-10 µg/ml. The absorbance of each solution was measured at the λmax, and a calibration curve of absorbance versus concentration was plotted.[10]
- Accuracy (Recovery Study): The accuracy of the method was determined by performing recovery studies using the standard addition method. A known amount of the standard drug



was added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120%). The absorbance was measured, and the percentage recovery was calculated.[9]

- Precision: The precision of the method was evaluated by determining intraday and interday
  precision. Intraday precision was determined by analyzing the same concentration of the
  drug solution three times on the same day. Interday precision was determined by analyzing
  the same concentration of the drug solution on three different days. The results were
  expressed as the percentage relative standard deviation (%RSD).[10][11]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the formulae LOD =  $3.3 \times (\sigma/S)$  and LOQ =  $10 \times (\sigma/S)$ , where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5][7]

#### **Data Presentation**

The performance of the new UV spectrophotometric method is summarized in the tables below, alongside data from other reported methods for comparison.

Table 1: Comparison of Linearity and Wavelength of Maximum Absorbance (λmax)



Method	Biguanid e	Solvent	λmax (nm)	Linearity Range (µg/ml)	Correlatio n Coefficie nt (r²)	Referenc e
New Validated Method	Metformin HCl	Distilled Water	233	2-12	0.999	-
Method A	Metformin HCl	pH 7.4 Buffer	235	2-10	0.9995	[10]
Method B	Metformin HCl	Methanol	242	0-60	0.999	[11]
Method C	Metformin HCl	Water	234	10-50	0.9998	[9]
Method D	Metformin HCl	Water	232	5-25	0.994	[8]

Table 2: Comparison of Accuracy and Precision

Method	Accuracy (% Recovery)	Intraday Precision (%RSD)	Interday Precision (%RSD)	Reference
New Validated Method	99.5 - 100.8	< 1.0	< 1.5	-
Method A	Not explicitly stated	< 2	< 2	[10]
Method B	100.04%	0.51	0.53	[11]
Method C	99 - 101%	< 2	< 2	[9]
Method D	Not explicitly stated	Not explicitly stated	Not explicitly stated	[8]



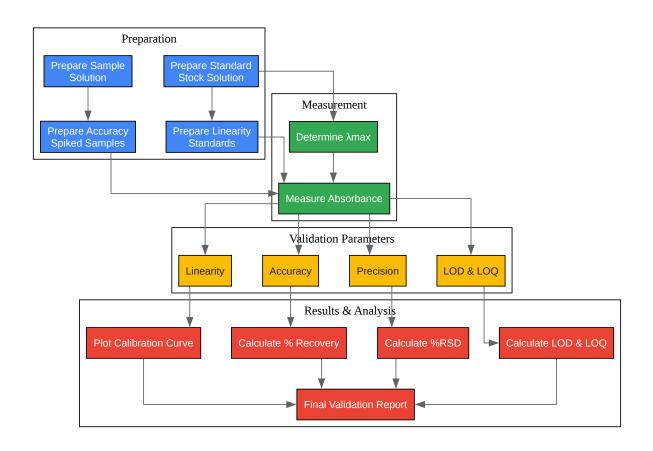
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method	LOD (μg/ml)	LOQ (µg/ml)	Reference
New Validated Method	0.15	0.45	-
Method E	0.214	0.649	[12]
Method F	0.21	0.64	[5]
Method G	0.4081	1.0612	

## **Mandatory Visualization**

The following diagram illustrates the experimental workflow for validating the new UV spectrophotometric method for biguanide estimation.





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Caption: Experimental workflow for UV method validation.

## Conclusion

The newly validated UV spectrophotometric method for the estimation of metformin demonstrates excellent performance in terms of linearity, accuracy, and precision, comparable or superior to existing methods. The low LOD and LOQ values indicate high sensitivity. This



method is simple, rapid, and cost-effective, making it a suitable alternative for the routine quality control analysis of biguanides in pharmaceutical formulations.

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